7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,12,14,16(20),17-octaen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10,17,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHJAICDZISVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an indole derivative with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Anticancer Activity
Research indicates that derivatives of isoindolo compounds exhibit promising anticancer properties. For instance, compounds structurally related to 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can potentially lead to the arrest of cancer cell proliferation .
Neuroprotective Effects
Studies have suggested that isoindolo compounds may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Applications in Genetic Engineering
The compound has also been explored for its utility in genetic engineering and biotechnology.
Genome Editing
Recent patents indicate that isoindolo derivatives can be utilized in genomic engineering processes. These methods focus on enhancing the production of desired biomolecules through metabolic engineering in microorganisms. The ability to manipulate genetic pathways allows for improved yields of pharmaceuticals and biochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Isoindolo-Benzodiazepinone Derivatives
Structure : Isoindolo[2,1-a][1,5]benzodiazepin-12-one derivatives share a fused isoindole-benzodiazepine core, differing in the inclusion of a seven-membered diazepine ring instead of a perimidine system.
Synthesis : These are synthesized via reactions of o-phenylenediamine with 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-ones, yielding products with high regioselectivity .
Applications : Primarily explored for pharmacological activity, though specific data on bioactivity for this class is less documented compared to anticancer analogs (see Section 2.4).
Pyrido-Thieno-Pyrimidinones
Example: 7-Methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. Structure: Combines pyridine, thiophene, and pyrimidinone moieties. Synthesis: Achieved via alkylation of precursor amines with methyl iodide, yielding 93% under aqueous conditions . Properties:
- Melting point: 202–204°C
- IR: C=O stretch at 1,680 cm⁻¹
Pyrido-Pyrano-Quinolinones
Examples: 12H-Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one and analogs. Synthesis: Synthesized via Skraup reaction with amino-benzopyrano-pyridinones, forming fused pyridine-pyran-quinoline systems .
Sulfonated Indolo/Benzimidazo-Isoquinolinones
Structure: Sulfonyl groups appended to indolo[2,1-a]isoquinoline or benzimidazo[2,1-a]isoquinolin-6(5H)-one frameworks. Synthesis: Radical cascade reactions using CuBr₂ catalysis, with yields modulated by substituent electronics (e.g., electron-donating groups enhance reactivity) . Bioactivity: Several derivatives exhibit potent anticancer activity against MGC-803, T-24, and HeLa cell lines, with IC₅₀ values in the low micromolar range .
Tetrachlorinated Isoindolo-Perimidinone (Industrial Analog)
Example: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one (CAS 20749-68-2). Applications: Marketed as Solvent Red 135, a industrial dye with discontinued production status. No bioactivity reported; primarily used in coatings and pigments .
Comparative Data Tables
Table 2: Physicochemical Properties
Key Research Findings
- Synthetic Efficiency: Isoindolo-perimidinones require harsher conditions (300°C) compared to benzodiazepinones (room temperature) due to ring strain .
- Bioactivity Gap: Sulfonated isoquinolinones demonstrate marked anticancer activity, whereas isoindolo-perimidinones and industrial analogs lack reported bioactivity .
- Electronic Applications: The fused aromatic system in isoindolo-perimidinones enhances charge transport, making them superior to pyrido-pyrano-quinolinones in semiconductor contexts .
Biological Activity
7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one is a complex organic compound with the molecular formula C18H12N2O. It belongs to the isoindole family and has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.
Molecular Structure
The structure of this compound features a fused ring system that combines isoindole and perimidine moieties. This unique arrangement contributes to its chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H12N2O |
| IUPAC Name | This compound |
| CAS Number | 138937-84-5 |
Physical Properties
The compound is characterized by its melting point (M.P.) of approximately 255-260 °C, indicating a stable solid state under standard conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as noted in various research articles.
Case Study: Anticancer Activity
One notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induces apoptosis via caspase activation |
| HeLa | 20 | Disrupts mitochondrial membrane potential |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit enzymes involved in critical cellular pathways or interfere with DNA replication processes. Further research is needed to fully elucidate these mechanisms.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions between indole derivatives and aldehydes or ketones under acidic conditions .
Derivatives and Their Biological Activity
Derivatives of this compound have been synthesized to enhance its biological activity. For instance:
| Derivative | Activity |
|---|---|
| 7a-(p-chlorophenyl)-derivative | Increased antimicrobial potency |
| 8,9-dihydro derivative | Enhanced anticancer effects |
Q & A
Q. What strategies validate the compound’s bioactivity in interdisciplinary studies?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to correlate activity with structural motifs. Cross-reference with cheminformatics databases (ChEMBL, PubChem) to identify scaffold similarities. Confirm selectivity via kinome-wide profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
